molecular formula C26H23N3O2S B4331734 N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE

N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE

Cat. No.: B4331734
M. Wt: 441.5 g/mol
InChI Key: MYDKNPDMLWSNFD-UHFFFAOYSA-N
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Description

N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with various functional groups, including a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the acylation of an amine with a benzoyl chloride derivative, followed by the introduction of the thiazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in studies of biological pathways and enzyme functions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE include other benzamide derivatives with different substituents on the benzene ring or variations in the thiazole ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-16-8-9-17(2)23(14-16)29-26(31)21-6-4-5-7-22(21)28-25(30)20-12-10-19(11-13-20)24-15-32-18(3)27-24/h4-15H,1-3H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDKNPDMLWSNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE
Reactant of Route 2
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N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PHENYL}-4-(2-METHYL-1,3-THIAZOL-4-YL)BENZAMIDE

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